1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one
Overview
Description
1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one is an organic compound with the molecular formula C13H17NO3S and a molecular weight of 267.35 g/mol . It is characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring and an ethanone group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also affect various signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- 1-[4-(Morpholine-1-sulfonyl)phenyl]ethan-1-one
- 1-[4-(Pyrrolidine-1-sulfonyl)phenyl]ethan-1-one
- 1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one
Comparison: 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings (e.g., morpholine, pyrrolidine, piperazine), it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles .
Properties
IUPAC Name |
1-(4-piperidin-1-ylsulfonylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-11(15)12-5-7-13(8-6-12)18(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBYJBHDWBZZDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353738 | |
Record name | 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58722-34-2 | |
Record name | 1-[4-(1-Piperidinylsulfonyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58722-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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